Ald-Ph-PEG24-TFP ester
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Overview
Description
Ald-Ph-PEG24-TFP ester is a polyethylene glycol (PEG)-based linker used in proteolysis-targeting chimeras (PROTACs) to connect two essential ligands. This compound facilitates the formation of PROTAC molecules, enabling selective protein degradation via the ubiquitin-proteasome system within cells . The compound contains a benzaldehyde group and a tetrafluorophenyl (TFP) ester group, which are reactive with primary amines, aminooxy, and hydrazide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The benzaldehyde group readily reacts with primary amines, aminooxy, and hydrazide, while the TFP ester undergoes amide coupling with amino-bearing molecules . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and reactivity of the functional groups.
Industrial Production Methods
Industrial production of Ald-Ph-PEG24-TFP ester involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process includes the purification of the final product to achieve a purity of ≥95% . The compound is then stored at -20°C to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG24-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester group reacts with primary amines to form amide bonds.
Addition Reactions: The benzaldehyde group reacts with primary amines, aminooxy, and hydrazide to form Schiff bases or oximes.
Common Reagents and Conditions
Primary Amines: React with the TFP ester group to form amide bonds.
Aminooxy and Hydrazide: React with the benzaldehyde group to form Schiff bases or oximes.
Organic Solvents: Used to dissolve the reactants and facilitate the reactions.
Controlled Temperatures: Ensure the stability and reactivity of the functional groups.
Major Products Formed
Amide Bonds: Formed from the reaction of the TFP ester group with primary amines.
Schiff Bases or Oximes: Formed from the reaction of the benzaldehyde group with aminooxy or hydrazide.
Scientific Research Applications
Ald-Ph-PEG24-TFP ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating selective protein degradation.
Biology: Employed in the study of protein-protein interactions and the ubiquitin-proteasome system.
Industry: Utilized in the development of novel drug delivery systems and bio-conjugation techniques.
Mechanism of Action
Ald-Ph-PEG24-TFP ester functions as a linker in PROTAC molecules, which consist of two distinct ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Ald-Ph-PEG24-TFP ester is unique due to its combination of a benzaldehyde group and a TFP ester group, which provide specific reactivity with primary amines, aminooxy, and hydrazide . Similar compounds include:
MAL-dPEG24-TFP ester: Contains a maleimide group that reacts with free sulfhydryl groups and a TFP ester group that reacts with primary amines.
Ald-PEG-TFP ester: Similar to this compound but with variations in the PEG chain length and functional groups.
These compounds share similar reactivity but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H107F4NO28/c66-59-55-60(67)63(69)64(62(59)68)98-61(72)5-7-74-9-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-10-75-8-6-70-65(73)58-3-1-57(56-71)2-4-58/h1-4,55-56H,5-54H2,(H,70,73) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLAEJMSBKWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H107F4NO28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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